Hepatic NO Release and Antisteatotic Efficacy: V-PYRRO/NO vs. V-PROLI/NO
In a head-to-head comparison of two structurally similar liver-selective prodrugs, V-PYRRO/NO significantly attenuated hepatic steatosis and improved glucose tolerance in high-fat diet-fed mice, whereas V-PROLI/NO showed no significant antisteatotic effect [1]. This differential efficacy was directly linked to superior hepatic NO release: V-PYRRO/NO produced markedly higher NO levels both in vivo and in the isolated perfused mouse liver compared to V-PROLI/NO [1].
| Evidence Dimension | Attenuation of liver steatosis in high-fat diet-fed mice |
|---|---|
| Target Compound Data | Significant reduction in steatosis; improved glucose tolerance |
| Comparator Or Baseline | V-PROLI/NO: No significant antisteatotic effect |
| Quantified Difference | V-PYRRO/NO produced a pronounced antisteatotic effect while V-PROLI/NO was ineffective; V-PYRRO/NO was a better NO releaser in vivo and in the isolated, perfused liver than V-PROLI/NO |
| Conditions | C57BL/6J mice fed high-fat diet; isolated perfused mouse liver; i.p. administration |
Why This Matters
This direct comparison demonstrates that even minor structural modifications (a single carboxylic acid moiety in V-PROLI/NO) ablate hepatic targeting and therapeutic efficacy, establishing V-PYRRO/NO as the empirically validated compound for liver-selective NO delivery in NAFLD models.
- [1] Kus K, Walczak M, Maslak E, Zakrzewska A, Gonciarz-Dytman A, Zabielski P, Sitek B, Wandzel K, Kij A, Chabowski A, Holland RJ, Saavedra JE, Keefer LK, Chlopicki S. Hepatoselective Nitric Oxide (NO) Donors, V-PYRRO/NO and V-PROLI/NO, in Nonalcoholic Fatty Liver Disease: A Comparison of Antisteatotic Effects with the Biotransformation and Pharmacokinetics. Drug Metab Dispos. 2015 Jul;43(7):1028-36. View Source
